molecular formula C9H8BrCl2N3 B13692662 3-Amino-5-(2-bromo-4-chlorophenyl)pyrazole Hydrochloride

3-Amino-5-(2-bromo-4-chlorophenyl)pyrazole Hydrochloride

Katalognummer: B13692662
Molekulargewicht: 308.99 g/mol
InChI-Schlüssel: LNNQFGPZVODLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876638 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its stability and reactivity, making it a valuable subject of study in chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876638 involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic routes often involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.

Industrial Production Methods

Industrial production of MFCD32876638 is carried out on a large scale using optimized synthetic routes. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876638 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD32876638 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD32876638 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD32876638 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: MFCD32876638 is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of MFCD32876638 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

Eigenschaften

Molekularformel

C9H8BrCl2N3

Molekulargewicht

308.99 g/mol

IUPAC-Name

5-(2-bromo-4-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H7BrClN3.ClH/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H

InChI-Schlüssel

LNNQFGPZVODLGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Br)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.